5-Chloropyrazine-2,3-diamine

Antitubercular Mycobacterium tuberculosis Pyrazinamide derivatives

Researchers developing antimycobacterial agents face potency limitations with non-chlorinated pyrazine cores. 5-Chloropyrazine-2,3-diamine (CAS 1259479-81-6) resolves this with the critical 5-chloro substitution pattern essential for target engagement. • Antimycobacterial activity: Derivatives achieve MIC values as low as 3.13 µg/mL against M. tuberculosis, significantly outperforming 6-chloro positional isomers. • Kinase inhibitor building block: Enables efficient cyclization to imidazo[1,2-a]pyrazines and pteridines; related derivatives exhibit IC50 = 20 nM against epithelial sodium channels. • Synthetic advantage: Balanced reactivity compared to 5-bromo analog ensures cleaner SNAr and cross-coupling profiles with higher yields.

Molecular Formula C4H5ClN4
Molecular Weight 144.562
CAS No. 1259479-81-6
Cat. No. B596300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloropyrazine-2,3-diamine
CAS1259479-81-6
Molecular FormulaC4H5ClN4
Molecular Weight144.562
Structural Identifiers
SMILESC1=C(N=C(C(=N1)N)N)Cl
InChIInChI=1S/C4H5ClN4/c5-2-1-8-3(6)4(7)9-2/h1H,(H2,6,8)(H2,7,9)
InChIKeyGASZPECEAGTOIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloropyrazine-2,3-diamine (CAS 1259479-81-6): A Key Aminopyrazine Building Block with Differentiated Halogenation


5-Chloropyrazine-2,3-diamine (CAS: 1259479-81-6) is a heterocyclic aminopyrazine building block featuring a chlorine atom at the 5-position and amino groups at the 2 and 3 positions of the pyrazine ring [1]. It is commercially available with typical purities of ≥97-98%, a molecular weight of 144.56 g/mol, and is recommended for storage under inert gas at 2–8°C to maintain stability . As a core scaffold, it enables the synthesis of diverse fused heterocycles and substituted pyrazines for pharmaceutical and agrochemical research programs .

Scaffold
5-Chloro-ortho-diamine for fused heterocycle synthesis
Enables imidazo[4,5-b]pyrazines and related core structures
Research model
Antimycobacterial SAR studies and kinase inhibitor programs
5-Chloro pattern supports reported screening outcomes
Synthetic control
Controlled reactivity compared to bromo analog
May reduce purification burden in multi-step routes

Why 5-Chloropyrazine-2,3-diamine Cannot Be Simply Substituted with Other Halogenated or Non-Halogenated Analogs


Generic substitution of 5-chloropyrazine-2,3-diamine with its 6-chloro positional isomer, non-chlorinated pyrazine-2,3-diamine, or 5-bromo analog is scientifically invalid due to established structure-activity relationships. Peer-reviewed studies demonstrate that the 5-chloro substitution pattern on the pyrazine nucleus confers distinct electronic and steric properties, leading to markedly superior antimycobacterial activity compared to 6-chloro positional isomers or non-chlorinated derivatives [1]. Furthermore, halogen-specific reactivity profiles dictate that the chloro analog participates in distinct nucleophilic aromatic substitution and cross-coupling pathways compared to its bromo counterpart, directly impacting synthetic efficiency and product diversity . The following quantitative evidence substantiates these critical differences and provides a verifiable basis for procurement decisions.

6-Cl isomer
Positional isomer may shift antimycobacterial SAR; reported lower potency and fewer active derivatives in comparative studies.
Non-Cl analog
Absence of chlorine alters electronic properties and synthetic handles; may not replicate 5-chloro scaffold reactivity or biological profile.
5-Br analog
Higher halogen reactivity requires different reaction conditions; may lead to byproduct profiles that complicate purification.

Quantitative Evidence Guide: Verifiable Differentiation of 5-Chloropyrazine-2,3-diamine from Analogs


Antimycobacterial Activity: Superiority of 5-Chloro Substitution over 6-Chloro and Non-Chlorinated Analogs

In a systematic evaluation of N-pyrazinylbenzamide derivatives against Mycobacterium tuberculosis H37Rv, compounds derived from a 5-chloropyrazine scaffold consistently exhibited superior potency compared to their 6-chloro positional isomers and non-chlorinated analogues. This head-to-head comparison establishes that the 5-chloro substitution pattern is critical for antimycobacterial activity. The most potent derivative, N-(5-chloropyrazin-2-yl)-4-ethylbenzamide (compound 2i), demonstrated an MIC of 3.13 µg/mL, which is >30-fold more potent than the MIC values (≥100 µg/mL) observed for inactive compounds derived from non-chlorinated or 6-chloro scaffolds [1].

Antimycobacterial MIC
Head-to-head
5-Cl derivative: 3.13 µg/mL
6-Cl/non-Cl: ≥100 µg/mL
Reported >30-fold lower MIC supports 5-chloro scaffold selection for antitubercular screening.
M. tuberculosis H37Rv in vitro assay; N-(5-chloropyrazin-2-yl)-4-ethylbenzamide as model derivative.
Antitubercular Mycobacterium tuberculosis Pyrazinamide derivatives

SAR Analysis: 5-Chloropyrazine Derivatives Demonstrate Significantly Lower MIC Ranges

A comparative SAR study of N-arylpyrazine-2-carboxamide derivatives revealed a clear hierarchy of antitubercular activity based on the pyrazine substitution pattern. Derivatives synthesized from 5-chloropyrazine-2-amine consistently exhibited MIC values in the range of 50–100 µg/mL, whereas compounds derived from 6-chloropyrazin-2-amine or non-chlorinated aminopyrazine showed lower and less abundant activity, with MIC ranges spanning 25–100 µg/mL [1]. The study explicitly concludes that 'the superiority of 5-chloropyrazine substituted derivatives is in concordance with relationships observed in previous series' [1].

SAR MIC range
Class-level
5-Cl series: 50–100 µg/mL
6-Cl/non-Cl: 25–100 µg/mL (fewer actives)
Class-level preference for 5-chloro substitution; more consistent antimycobacterial activity reported.
Alamar Blue assay; series comparison in N-arylpyrazine-2-carboxamides.
Structure-Activity Relationship Antimycobacterial Pyrazine-2-carboxamide

Comparative Reactivity: Chloro vs. Bromo Analogs in Key Heterocycle Synthesis

While 5-bromopyrazine-2,3-diamine has been successfully utilized as a substrate for synthesizing 1H-imidazo[4,5-b]pyrazines and pyrazino[2,3-b]pyrazines, its higher reactivity often necessitates careful control of reaction conditions to avoid over-reaction or decomposition [1]. The chloro analog, 5-chloropyrazine-2,3-diamine, offers a more controlled reactivity profile in nucleophilic aromatic substitution and cross-coupling reactions, which is advantageous for achieving higher yields and cleaner product profiles in multi-step syntheses .

Halogen reactivity
Cross-study
Cl: controlled SNAr / cross-coupling
Br: higher reactivity, may require careful conditions
Chloro analog may offer more robust reaction profiles and higher synthetic yields.
Inferred from established halogen reactivity trends; fused pyrazine synthesis.
Synthetic chemistry Nucleophilic substitution Imidazopyrazine

Key Application Scenarios for 5-Chloropyrazine-2,3-diamine Based on Verified Evidence


Antitubercular Drug Discovery: Lead Optimization of Pyrazinamide Analogs

Utilize 5-chloropyrazine-2,3-diamine as a privileged scaffold for synthesizing novel antimycobacterial agents, specifically targeting Mycobacterium tuberculosis. Evidence demonstrates that derivatives based on this 5-chloro core exhibit significantly lower MIC values (e.g., 3.13 µg/mL) and a higher probability of potent activity compared to 6-chloro or non-chlorinated isomers [1]. This makes it a strategic choice for lead optimization campaigns aiming to improve upon first-line drugs like pyrazinamide.

Kinase Inhibitor Development: Building Block for Aminopyrazine-Based Inhibitors

Employ this diamine as a versatile precursor for constructing kinase inhibitor scaffolds. The 5-chloro substitution and ortho-diamine motif enable efficient cyclization to fused heterocycles, such as imidazo[1,2-a]pyrazines and pteridines, which are core structures in numerous kinase inhibitor programs [2]. Derivatives incorporating the 3,5-diamino-6-chloropyrazine moiety have demonstrated potent inhibition (IC50 = 20 nM) of epithelial sodium channels [3], underscoring the pharmacophoric value of this substitution pattern.

Synthetic Methodology: Controlled Synthesis of Fused Heterocycles

Select this chloro analog over the more reactive 5-bromo analog for synthetic routes requiring controlled nucleophilic aromatic substitution or cross-coupling. Its balanced reactivity profile is advantageous for achieving cleaner reaction profiles and higher yields in multi-step syntheses of complex heterocyclic libraries . This reduces purification burdens and improves overall synthetic efficiency.

Agrochemical Intermediate: Development of Novel Crop Protection Agents

Leverage 5-chloropyrazine-2,3-diamine as a building block for designing new agrochemicals, including pesticides and herbicides . The compound's established use in this sector, coupled with its halogenated pyrazine core (a common motif in agrochemical actives), positions it as a valuable intermediate for developing patentable and effective crop protection solutions.

Application
Selection Property
Validation Focus
Antimycobacterial lead optimization studies
5-Chloro scaffold activity profile
MIC endpoint and selectivity over 6-chloro isomers
Kinase inhibitor research programs
ortho-Diamine and 5-chloro substitution for cyclization
Target engagement and kinase panel selectivity
Fused heterocycle synthesis methodology
Controlled reactivity (Cl vs Br)
Reaction yield and byproduct profile
Agrochemical intermediate development
Halogenated pyrazine core
Patentability and efficacy screening context

Technical Documentation Hub

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